molecular formula C8H12ClN3S B15146019 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride

Cat. No.: B15146019
M. Wt: 217.72 g/mol
InChI Key: HKMLEIXLBSTVJH-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a pyrimidine ring substituted with a methylsulfanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(methylsulfanyl)pyrimidine with cyclopropanamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Characteristics

  • Molecular Formula : C8H12ClN3S
  • Molecular Weight : 217.72 g/mol
  • Structure : The compound features a cyclopropane ring connected to a methylsulfanyl-substituted pyrimidine, which contributes to its unique biological properties.

Anticancer Properties

Recent studies indicate that this compound exhibits potential anticancer activity. Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro tests demonstrated cytotoxicity against breast cancer cell lines, with IC50 values indicating significant potency.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15.2Induction of apoptosis and cell cycle arrest
FaDu (Hypopharyngeal)12.5Inhibition of specific signaling pathways

The mechanism involves the modulation of apoptosis-related proteins and interference with cell cycle progression, leading to enhanced cell death rates in malignant cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it can effectively inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. A study reported the following minimum inhibitory concentrations (MIC) for selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective against Gram-positive bacteria
Escherichia coli64Moderate activity against Gram-negative bacteria

These findings suggest that the compound may interact with bacterial enzymes or disrupt cellular processes essential for bacterial survival.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It has been shown to bind selectively to certain receptors, influencing downstream signaling pathways.
  • Oxidative Stress Induction : The methylsulfanyl group may contribute to the generation of reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Research on Antimicrobial Effects

Another study focused on the antimicrobial activity against multi-drug resistant strains. The compound demonstrated effectiveness, suggesting its utility in developing new antibiotics amid rising resistance rates.

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11N3S.ClH/c1-12-7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H

InChI Key

HKMLEIXLBSTVJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2(CC2)N.Cl

Origin of Product

United States

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